3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

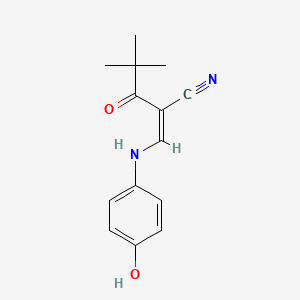

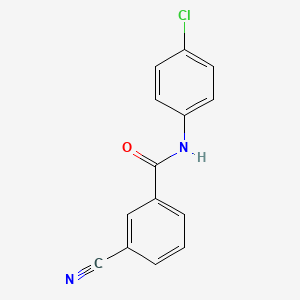

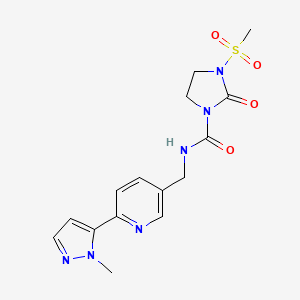

The compound “3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one” is likely an organic compound containing a benzotriazinone core with a bromobenzyl group attached. The presence of the bromobenzyl group suggests that it might be involved in various organic reactions, particularly electrophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzotriazinone core and the introduction of the bromobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazinone core with a bromobenzyl group attached at the 3-position. The bromine atom in the bromobenzyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility, boiling point, and melting point .Scientific Research Applications

Synthesis and Chemical Properties

- One-Pot Synthesis : Kobayashi and Chikazawa (2016) developed a one-pot synthesis method for 3-substituted 3,4-dihydro-1,2,3-benzotriazines, highlighting the compound's utility in efficient chemical synthesis processes (Kobayashi & Chikazawa, 2016).

- Microwave Synthesis : Komet (1997) demonstrated the synthesis of several 3-benzyl-1,2,3-benzotriazin-4(3H)-ones using microwave-assisted alkylation, indicating the compound's responsiveness to novel synthesis techniques (Komet, 1997).

- Reductive Fission : A study by Stevens and Stevens (1970) showed that 1,2,3-benzotriazin-4(3H)-ones can undergo reductive fission with hydrazine and Raney nickel, yielding various organic compounds (Stevens & Stevens, 1970).

Potential Pharmaceutical Applications

- Synthesis of Benzodiazepines : Gupta et al. (2003) explored the synthesis of 1,4-benzodiazepines from 1,2,3-benzotriazin-4(3H)-one, suggesting its role in developing compounds with psychopharmacological properties (Gupta et al., 2003).

- Peptide Synthesis : Fan, Hao, and Ye (1996) identified 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4 (3H)-one as a novel organophosphorus compound useful in peptide synthesis (Fan, Hao, & Ye, 1996).

Advanced Organic Synthesis Applications

- Nickel-Catalyzed Reactions : Miura, Yamauchi, and Murakami (2011) discussed the use of 1,2,3-benzotriazin-4(3H)-ones in palladium-catalyzed reactions, indicating its potential in advanced organic synthesis (Miura, Yamauchi, & Murakami, 2011).

- One-Pot Diazotisation-Cyclisation : McGrory, Faggyas, and Sutherland (2021) developed a one-pot synthesis method involving diazotisation and cyclisation of 1,2,3-benzotriazin-4(3H)-ones, showcasing its adaptability in streamlined synthetic processes (McGrory, Faggyas, & Sutherland, 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZZSZQWOLHSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2423362.png)

![3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2423363.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide](/img/structure/B2423369.png)